2-[12,12-dimethyl-3,5-dioxo-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]-N-phenylacetamide
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Overview
Description
2-[12,12-dimethyl-3,5-dioxo-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]-N-phenylacetamide is a complex organic compound with a unique structure that includes multiple functional groups such as oxo, thia, and diaza groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
The synthesis of 2-[12,12-dimethyl-3,5-dioxo-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]-N-phenylacetamide involves multiple steps, typically starting with the preparation of key intermediates. One common synthetic route includes the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form an intermediate, which is then reacted with p-toluenesulfonic acid to obtain the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions due to the presence of multiple reactive sites.
Common reagents and conditions used in these reactions include acetic acid, DMF, and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[12,12-dimethyl-3,5-dioxo-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]-N-phenylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[12,12-dimethyl-3,5-dioxo-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-[12,12-dimethyl-3,5-dioxo-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]-N-phenylacetamide include:
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: Shares similar structural features and biological activities.
1,3-Dioxane-4,6-dione, 2,2-dimethyl-: Another compound with similar functional groups and reactivity.
Dimethyl 1,4-Cyclohexanedione-2,5-dicarboxylate: Exhibits similar chemical properties and applications.
The uniqueness of 2-[12,12-dimethyl-3,5-dioxo-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[740
Properties
Molecular Formula |
C27H27N3O4S |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
2-[12,12-dimethyl-3,5-dioxo-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]-N-phenylacetamide |
InChI |
InChI=1S/C27H27N3O4S/c1-27(2)15-20-21(17-34-27)35-25-23(20)24(32)29(14-13-18-9-5-3-6-10-18)26(33)30(25)16-22(31)28-19-11-7-4-8-12-19/h3-12H,13-17H2,1-2H3,(H,28,31) |
InChI Key |
BZMSUCCJFGIELJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=O)N3CC(=O)NC4=CC=CC=C4)CCC5=CC=CC=C5)C |
Origin of Product |
United States |
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